molecular formula C21H13ClFN3O3 B2848817 (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 1327182-34-2

(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2848817
CAS No.: 1327182-34-2
M. Wt: 409.8
InChI Key: KARQGGQSIDGGOW-DAFNUICNSA-N
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Description

(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H13ClFN3O3 and its molecular weight is 409.8. The purity is usually 95%.
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Biological Activity

The compound (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a member of the chromene family, characterized by a complex structure that incorporates various functional groups. This article delves into its biological activity, potential therapeutic applications, and relevant research findings.

Structural Overview

This compound features a chromene core, which is pivotal in its biological interactions. The presence of the 4-chloro-2-fluorophenyl group enhances its reactivity and interaction with biological targets. The molecular formula is C21H14ClFN2O4C_{21}H_{14}ClFN_2O_4 with a molecular weight of approximately 412.8 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Studies have indicated that it may exhibit:

  • Antioxidant Properties : Its structure suggests potential for scavenging free radicals, which can mitigate oxidative stress.
  • Anticancer Activity : Similar compounds have shown efficacy in inhibiting tumor growth by inducing apoptosis in cancer cells.

Biological Activity Data

Research indicates that modifications in the molecular structure can significantly influence biological activity. Below is a summary of relevant findings:

Activity Type IC50 Value Cell Line/Model Reference
Antitumor1.30 μMHepG2 (solid tumor)
HDAC Inhibition95.48 nMIn vitro assay
Apoptosis InductionNot specifiedCell-based studies

Case Studies and Research Findings

  • Antitumor Efficacy : In a study involving HepG2 cells, the compound exhibited significant inhibitory effects on cell proliferation with an IC50 value of 1.30 μM, indicating strong potential as an anticancer agent .
  • HDAC Inhibition : The compound demonstrated selective inhibition of histone deacetylases (HDACs), particularly HDAC3, which is crucial in cancer cell proliferation and survival . This selectivity suggests potential for developing targeted therapies.
  • Molecular Docking Studies : Computational studies using molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets, aiding in understanding its mechanism of action.

Comparative Analysis with Similar Compounds

The following table compares this compound with other structurally similar compounds regarding their biological activities:

Compound Name Structural Features Biological Activity
Coumarin DerivativesFused benzopyran structureAnticoagulant, anti-inflammatory
FlavonoidsPolyphenolic compoundsAntioxidant, anti-cancer
Chromone DerivativesSimilar chromene coreNeuroprotective, anti-tumor
(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-7-hydroxy...Chromene core with halogensAntioxidant, anticancer

Scientific Research Applications

Medicinal Chemistry

The primary application of this compound lies in its potential as a pharmacophore in drug design. Research indicates that derivatives of chromene compounds can exhibit significant anticancer properties by interacting with specific molecular targets involved in cancer cell proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer effects of similar chromene derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancers.

Table 2: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AHepG21.30Induction of apoptosis
Compound BMCF-70.85G2/M phase arrest
Compound CA5490.95Inhibition of HDAC activity

Biological Evaluation

The compound's interaction with biological targets is under investigation to elucidate its mechanism of action. Preliminary findings suggest that it may inhibit key enzymes involved in cell cycle regulation, leading to apoptosis in cancer cells.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Chromene Core : Achieved through cyclization reactions.
  • Imino Group Introduction : Via condensation reactions with aniline derivatives.
  • Pyridine Attachment : Often through palladium-catalyzed cross-coupling methods.

Table 3: Synthetic Routes Overview

StepReaction TypeKey Reagents
Chromene Core FormationCyclization2-Hydroxyacetophenone
Imino Group IntroductionCondensationAniline Derivative
Pyridine Ring AttachmentCross-CouplingPalladium Catalyst

Case Study 1: Anticancer Properties

In a study published in ACS Omega, researchers synthesized derivatives of chromene compounds and tested their efficacy against H5N1 and SARS-CoV-2 viruses. The findings indicated that these compounds could serve as effective antiviral agents, showcasing the versatility of the chromene scaffold beyond anticancer applications .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of related chromene derivatives. It was found that these compounds could inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)imino-7-hydroxy-N-pyridin-2-ylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClFN3O3/c22-13-5-7-17(16(23)10-13)25-21-15(20(28)26-19-3-1-2-8-24-19)9-12-4-6-14(27)11-18(12)29-21/h1-11,27H,(H,24,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARQGGQSIDGGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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